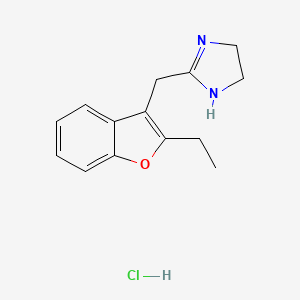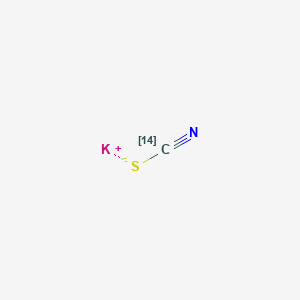
Potassium thiocyanate-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium thiocyanate-14C is a radiolabeled compound where the carbon atom in the thiocyanate group is replaced with the radioactive isotope carbon-14. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium thiocyanate-14C can be synthesized from potassium cyanide-14C. The process involves the reaction of potassium cyanide-14C with sulfur to produce this compound. Another method involves the isomerization of thiourea-14C to ammonium thiocyanate-14C, which can then be converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired radiochemical purity and specific activity. The process often includes purification steps such as column chromatography to achieve high radiochemical yields .
Análisis De Reacciones Químicas
Types of Reactions
Potassium thiocyanate-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form thiocyanate anion.
Substitution: It can participate in nucleophilic substitution reactions to form isothiocyanates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Thiocyanogen.
Reduction: Thiocyanate anion.
Substitution: Isothiocyanates and other thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Potassium thiocyanate-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of thiocyanate in biological systems.
Medicine: Utilized in diagnostic imaging and radiotherapy due to its radioactive properties.
Industry: Applied in the synthesis of various chemicals and materials, including polymers and pharmaceuticals
Mecanismo De Acción
The mechanism of action of potassium thiocyanate-14C involves the incorporation of the radioactive carbon-14 isotope into the thiocyanate group. This allows researchers to trace the movement and transformation of the compound in various chemical and biological systems. The radioactive decay of carbon-14 emits beta particles, which can be detected using various imaging and analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium cyanate
- Potassium cyanide
- Sodium thiocyanate
- Ammonium thiocyanate
Uniqueness
Potassium thiocyanate-14C is unique due to its radiolabeled carbon-14 isotope, which provides distinct advantages in tracing and studying chemical and biological processes. Unlike its non-radioactive counterparts, this compound allows for precise tracking and quantification of its distribution and transformation in various systems .
Propiedades
Fórmula molecular |
CKNS |
|---|---|
Peso molecular |
99.18 g/mol |
Nombre IUPAC |
potassium;azanylidyne(114C)methanethiolate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+2; |
Clave InChI |
ZNNZYHKDIALBAK-DEQYMQKBSA-M |
SMILES isomérico |
[14C](#N)[S-].[K+] |
SMILES canónico |
C(#N)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


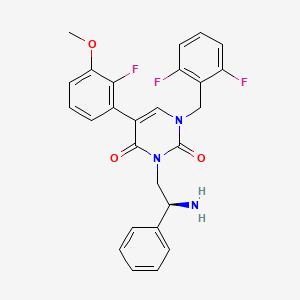
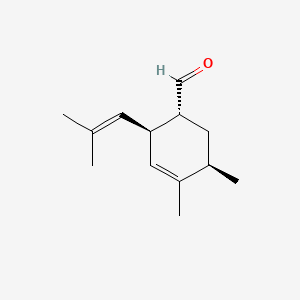

![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
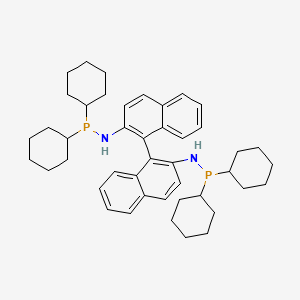

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
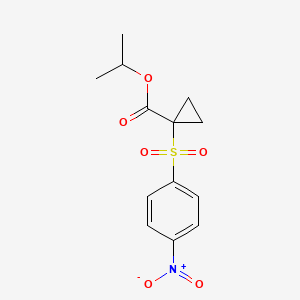
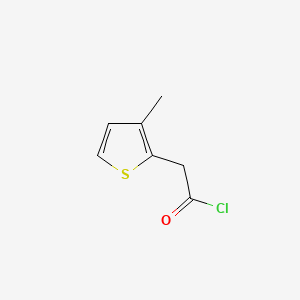

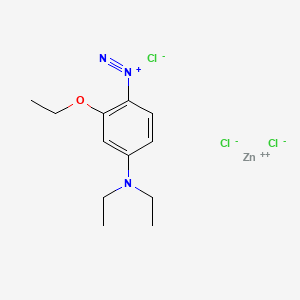
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
